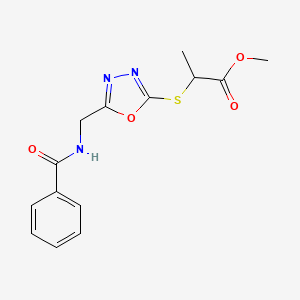
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and researchers exploring its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Thienyl Carbonyl Intermediate: The synthesis begins with the preparation of the thienyl carbonyl intermediate. This step involves the reaction of 3-(4-nitrophenoxy)thiophene with a suitable acylating agent under controlled conditions to form the carbonyl compound.
Amination Reaction: The intermediate is then subjected to an amination reaction with 2,4-dichloro-5-aminophenol. This step requires a catalyst and a controlled temperature to ensure the formation of the desired amine derivative.
Esterification: The final step involves the esterification of the amine derivative with ethyl bromoacetate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products
Reduction: Conversion of the nitro group to an amine
Substitution: Formation of substituted derivatives with different functional groups
Hydrolysis: Production of carboxylic acid and ethanol
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of multiple functional groups allows it to engage in diverse interactions, potentially affecting multiple pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate can be compared with other compounds that have similar structural features:
Ethyl 2-(2,4-dichlorophenoxy)acetate: Lacks the thienyl and nitrophenoxy groups, making it less complex and potentially less versatile in its applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide, structurally simpler and widely used in agriculture.
Ethyl 2-(2,4-dichloro-5-aminophenoxy)acetate: Similar but lacks the thienyl and nitrophenoxy groups, which may reduce its potential biological activities.
Eigenschaften
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(4-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7S/c1-2-30-19(26)11-31-18-10-16(14(22)9-15(18)23)24-21(27)20-17(7-8-33-20)32-13-5-3-12(4-6-13)25(28)29/h3-10H,2,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQZOKBOPRXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2605146.png)

![methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2605149.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2605150.png)
![N-(3-methoxyphenethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605151.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)



![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)


![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)
